2-(3-Fluoro-4-methoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives, which are notable for their diverse applications in pharmaceuticals and agrochemicals. This compound features a pyridine ring substituted with a benzoyl group that contains both a fluorine and a methoxy group, enhancing its chemical reactivity and biological activity.
The compound can be synthesized through various methods, primarily involving the functionalization of pyridine derivatives. Recent studies have focused on optimizing synthetic routes to improve yields and reduce by-products, highlighting the importance of this compound in medicinal chemistry and material science.
2-(3-Fluoro-4-methoxybenzoyl)pyridine can be classified as:
The synthesis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine typically involves several steps:
A specific synthetic route may include:
2-(3-Fluoro-4-methoxybenzoyl)pyridine can participate in various chemical reactions, including:
In practical applications, reactions involving this compound may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for 2-(3-Fluoro-4-methoxybenzoyl)pyridine in biological systems often involves:
Studies have shown that fluorinated compounds like this one often exhibit enhanced biological activity due to increased metabolic stability and improved binding affinity.
Physical property data suggest that the presence of fluorine increases lipophilicity, which is advantageous for drug design and development.
2-(3-Fluoro-4-methoxybenzoyl)pyridine has several scientific applications, including:
The synthesis of 2-(3-fluoro-4-methoxybenzoyl)pyridine (CAS 1261468-94-3) represents a convergence of advancements in fluorinated heterocycle chemistry and acylpyridine methodologies. Early routes to such compounds relied on nucleophilic aromatic substitution (SNAr) reactions, where fluorination was typically achieved using hydrogen fluoride or potassium fluoride on halogenated pyridine precursors [2] [4]. For example, 3-fluoro-4-aminopyridine – a key intermediate – was synthesized via ammonolysis of halogenated precursors or diazotization/fluorodediazoniation sequences [2]. These methods faced challenges in regioselectivity control and required harsh conditions, limiting their applicability to complex benzoylpyridine architectures [4].
Table 1: Key Identifiers of 2-(3-Fluoro-4-methoxybenzoyl)pyridine
Property | Value |
---|---|
CAS Registry Number | 1261468-94-3 |
Molecular Formula | C₁₃H₁₀FNO₂ |
Molecular Weight | 231.22 g/mol |
SMILES | O=C(C1=NC=CC=C1)C2=CC=C(OC)C(F)=C2 |
Storage Conditions | Cold-chain transportation |
Later innovations exploited cross-coupling methodologies to assemble the biaryl ketone core. Notably, Suzuki-Miyaura couplings between pyridyl boronates and fluorinated aryl halides emerged as efficient pathways. As demonstrated in [8], copper(I)-facilitated Suzuki coupling of electron-deficient 2-heterocyclic boronates significantly improved yields for analogous structures. Additionally, carbonylative coupling between 2-halopyridines and (3-fluoro-4-methoxyphenyl) organometallics (e.g., Grignard reagents) using palladium catalysts offered a direct route to the benzoyl scaffold under milder conditions [8]. The development of air-stable 2-pyridylzinc reagents further enhanced synthetic robustness by providing reliable nucleophiles for Negishi cross-couplings [8].
Table 2: Evolution of Synthetic Approaches to Fluorinated Benzoylpyridines
Era | Method | Key Advances | Limitations |
---|---|---|---|
1980s-1990s | SNAr Fluorination | HF/Pyridine systems; Diazotization/Fluoro-decomposition | Low regioselectivity; Corrosive reagents |
2000s | Suzuki Coupling | Cu(I) co-catalysis; Tetrabutylammonium triolborates | Sensitivity of boronic esters to protodeboronation |
2010s-Present | Carbonylative Cross-Coupling | Pd-catalyzed CO insertion; Air-stable zinc reagents | Requires CO gas handling; Catalyst cost |
These synthetic breakthroughs enabled the reliable production of 2-(3-fluoro-4-methoxybenzoyl)pyridine as a versatile pharmacophore intermediate. Its structural features – the fluorine atom’s electronegativity, the methoxy group’s hydrogen-bonding potential, and the pyridine-benzoyl dipole – positioned it as a privileged scaffold for modulating drug-receptor interactions in neurological and oncological targets [3] [6].
In contemporary drug discovery, 2-(3-fluoro-4-methoxybenzoyl)pyridine serves as a critical molecular template leveraging the synergistic effects of fluorination and heteroaromatic hybridization. The 3-fluoro-4-methoxybenzoyl moiety imparts distinct electronic and steric properties:
This scaffold gained prominence in TRPV1 antagonist design for pain management. As detailed in [6] [10], it functioned as the "C-region" pharmacophore in N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. The fluorine atom and benzoyl carbonyl group were essential for anchoring the ligand within hydrophobic subpockets of TRPV1, while the pyridine nitrogen provided a coordination site for transition metals during synthesis. Structure-activity relationship (SAR) studies demonstrated that modifications at the pyridine 2-position (e.g., alkoxy, amino groups) modulated antagonistic potency against capsaicin-induced activation, with Ki values reaching sub-nanomolar ranges (0.3–1 nM) [6] [10].
Table 3: Representative Bioactive Applications of the Scaffold
Therapeutic Area | Target | Role of Scaffold | Biological Outcome |
---|---|---|---|
Pain Management (e.g., [6]) | TRPV1 Ion Channel | Hydrophobic anchor in C-region; H-bond acceptor | Capsaicin antagonism (Ki = 0.3 nM); Blocked hypothermia |
Oncology (e.g., [1]) | EGFR Kinase (L858R/T790M) | Isostere of quinazoline core | Kinase inhibition (IC₅₀ = 13 nM); >76-fold selectivity |
Metabolic Disorders (e.g., [5] [7]) | GPR119 Agonism | Core structure in sulfonamide derivatives | Glucose-dependent insulin secretion (EC₅₀ = 0.016 µM) |
Beyond ion channels, the scaffold proved adaptable to kinase inhibitor development. Its structural similarity to quinazoline-based EGFR inhibitors enabled bioisosteric replacement strategies. In pyrido[2,3-d]pyrimidine derivatives like compound B1 [1], analogous fluorine-containing motifs contributed to selective inhibition of EGFRL858R/T790M mutants (IC₅₀ = 13 nM) while minimizing off-target effects against wild-type EGFR. Molecular docking revealed the fluorine atom engaged in critical hydrophobic interactions with hinge-region residues like Met793, enhancing mutant selectivity [1].
In metabolic disease applications, derivatives like N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamides incorporated fluorinated benzoyl elements to optimize GPR119 agonist efficacy. The fluorine atom’s impact on pKa and lipophilicity (log P) fine-tuned membrane penetration and target engagement, yielding compounds with EC₅₀ values of 0.016 µM in human GPR119 cAMP assays [7]. This precision exemplifies how fluorinated benzoylpyridine hybrids serve as multidimensional tools for balancing potency, selectivity, and drug-like properties across therapeutic domains.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0